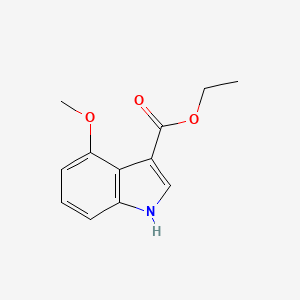

Ethyl 4-Methoxyindole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methoxy-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(14)8-7-13-9-5-4-6-10(15-2)11(8)9/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILOFVCPFOLWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Biological Landscape of Methoxy-Activated Indoles: A Technical Guide for Drug Discovery

Foreword: The Enduring Relevance of the Indole Nucleus

The indole scaffold, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the architecture of biologically active molecules.[1][2] Its prevalence in nature, from the essential amino acid tryptophan to a vast array of natural products, underscores its evolutionary selection as a privileged structure for molecular recognition.[3] The strategic introduction of a methoxy substituent onto this indole core profoundly influences its electronic properties, enhancing its reactivity and diversifying its pharmacological profile.[3] This guide provides an in-depth exploration of the biological activities of methoxy-activated indoles, offering a technical resource for researchers, scientists, and drug development professionals. We will dissect their mechanisms of action, delve into key experimental methodologies, and present a framework for their rational design and application in modern therapeutics.

Section 1: Modulation of Cellular Signaling Pathways

The biological effects of methoxy-activated indoles are largely dictated by their interactions with specific cellular receptors and enzymes. The position and number of methoxy groups, along with other substitutions, fine-tune their affinity and efficacy for various targets.

The Aryl Hydrocarbon Receptor (AhR): A Key Mediator of Methoxyindole Activity

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell differentiation.[1] Methoxyindoles have emerged as significant modulators of AhR signaling, exhibiting both agonistic and antagonistic activities depending on their substitution patterns.[4]

For instance, 7-methoxyindole (7-MeO-indole) has been identified as a potent agonist of AhR, with an efficacy comparable to the canonical ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[4] In contrast, other methylated and methoxylated indoles can act as partial agonists or even antagonists.[4] This differential activity highlights the potential to develop selective AhR modulators for therapeutic intervention in inflammatory diseases and cancer.

The activation of AhR by methoxyindoles initiates a cascade of events, leading to the expression of target genes such as Cytochrome P450 1A1 (CYP1A1).[4] The workflow for investigating this pathway typically involves a combination of in vitro reporter assays and chromatin immunoprecipitation (ChIP) to confirm direct binding of the AhR to gene promoters.

Experimental Workflow: Investigating Methoxyindole-Mediated AhR Activation

Caption: Workflow for assessing AhR activation by methoxyindoles.

Protocol: Chromatin Immunoprecipitation (ChIP) for AhR Binding

This protocol is adapted from methodologies described for studying the interaction of indoles with the AhR.[4]

-

Cell Culture and Treatment: Plate HepG2 cells and grow to 80-90% confluency. Treat cells with the methoxyindole of interest (e.g., 200 µM 7-MeO-indole), a vehicle control (DMSO), and a positive control (TCDD) for 90 minutes.[4]

-

Crosslinking: Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an anti-AhR antibody or a negative control (normal rabbit IgG).[4]

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the protein-DNA crosslinks by incubating at 65°C overnight with proteinase K.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of an AhR target gene, such as CYP1A1.

-

Data Analysis: Analyze the qPCR data to determine the fold enrichment of the target promoter in the immunoprecipitated samples compared to the negative control.

Methoxyindoles in Neurotransmission: The Serotonin System

The structural similarity of methoxyindoles to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) makes them prime candidates for interacting with the serotonin system.[5] The 5-methoxy substituent, in particular, has been associated with increased affinity for serotonin receptors.[6]

Zalsupindole, a 5-methoxyindole derivative, acts as a biased agonist at the 5-HT2A receptor, promoting neuroplasticity without inducing hallucinogenic effects.[6] This biased agonism is thought to involve the preferential activation of intracellular 5-HT2A receptors, leading to downstream signaling cascades that promote dendritic growth and spine formation.[6] This highlights a sophisticated mechanism where the subcellular location of receptor engagement dictates the functional outcome.

The development of selective serotonin reuptake inhibitors (SSRIs) has revolutionized the treatment of depression and anxiety.[7][8] While not all SSRIs contain a methoxyindole core, the principles of modulating serotonin signaling are relevant to understanding the potential neuropsychiatric applications of these compounds.

Section 2: Therapeutic Potential Across Disease Areas

The diverse biological activities of methoxy-activated indoles translate into a broad spectrum of potential therapeutic applications.

Oncology: A Multi-pronged Attack on Cancer

Methoxyindoles, most notably melatonin (N-acetyl-5-methoxytryptamine), exhibit oncostatic properties through various mechanisms.[9][10][11] These include:

-

Induction of Apoptosis: Melatonin can induce programmed cell death in cancer cells.[9]

-

Anti-proliferative Effects: It can inhibit the growth of tumor cells.[11]

-

Modulation of Tumor Metabolism: Melatonin can inhibit the uptake of linoleic acid in hepatoma cells, thereby preventing the formation of a mitogenic metabolite.[11]

-

Pro-oxidant Activity in Cancer Cells: At high concentrations, melatonin can increase the production of reactive oxygen species (ROS) in tumor cells, leading to oxidative stress and cell death.[12] This is in contrast to its well-known antioxidant effects in normal cells.

-

Immunomodulation: Melatonin can enhance the activity of natural killer (NK) cells, which are crucial for immunosurveillance against tumors.[11]

The ability of melatonin to act as an adjuvant in cancer therapy, potentially enhancing the efficacy of conventional treatments, is an area of active investigation.[9]

Signaling Pathway: Melatonin-Induced ROS Production in Cancer Cells

Caption: Melatonin's pro-oxidant mechanism in cancer cells.[12]

Neurodegenerative Disorders: Combating Oxidative Stress and Neuroinflammation

Oxidative stress is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[13] Melatonin and its metabolites are potent free radical scavengers and antioxidants.[14] The methoxy group at the 5-position is considered beneficial for this antioxidant activity.[15]

The neuroprotective effects of methoxyindoles are mediated through a "scavenger cascade," where the initial interaction with reactive oxygen and nitrogen species (ROS/RNS) generates secondary metabolites that are also potent antioxidants.[14] This cascade provides sustained protection against oxidative damage. Furthermore, these metabolites can modulate inflammatory pathways by inhibiting NF-κB, which in turn reduces the production of pro-inflammatory cytokines.[14]

Anti-inflammatory and Analgesic Properties

Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin, a 5-methoxyindole derivative, being a classic example of a non-steroidal anti-inflammatory drug (NSAID).[1][16] The anti-inflammatory mechanism of indomethacin involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[1] More recent research has explored indole derivatives that may act as dual inhibitors of COX and 5-lipoxygenase (5-LOX), potentially offering a better safety profile.[17]

Some indole derivatives have also demonstrated significant analgesic activities, suggesting they may act as central anti-nociceptive agents and peripheral inhibitors of painful inflammation.[18]

Antimicrobial and Antibiofilm Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat. Indole and its derivatives have shown promising antimicrobial and antibiofilm activities against a range of pathogenic microorganisms, including extensively drug-resistant Acinetobacter baumannii.[19][20] The incorporation of other heterocyclic moieties, such as 1,2,4-triazole and 1,3,4-thiadiazole, onto the indole scaffold can enhance this antimicrobial activity.[21]

Section 3: Structure-Activity Relationships (SAR) and Drug Design

The biological activity of methoxyindoles is exquisitely sensitive to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new therapeutic agents.[22]

Key structural features that influence the activity of methoxyindoles include:

-

Position of the Methoxy Group: The location of the methoxy group on the indole ring significantly impacts receptor affinity and biological activity.[15] For example, a 5-methoxy group is generally beneficial for antioxidant activity.[15]

-

Side Chain Modifications: Alterations to the side chain, such as the N-acyl group in melatonin analogues, can dramatically affect activity.[15]

-

The Indole Heterocycle Itself: The indole nucleus is often superior to other aromatic rings like benzofuran or naphthalene in conferring antioxidant properties.[15]

Quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the physicochemical properties of methoxyindole derivatives with their biological activities.[23] These in silico approaches can streamline the drug discovery process by prioritizing compounds for synthesis and in vitro testing.[23]

Table 1: Influence of Methoxyindole Structural Modifications on Biological Activity

| Structural Modification | Biological Activity | Reference(s) |

| 5-Methoxy Group | Increased receptor affinity; beneficial for antioxidant activity. | [6][15] |

| 7-Methoxy Group | Potent agonism of the Aryl Hydrocarbon Receptor. | [4] |

| N-Acyl Side Chain (Melatonin Analogues) | Modulation of antioxidant activity; nonanoyl derivative showed high activity. | [15] |

| Replacement of Amide with Amine | Can result in pro-oxidant compounds. | [15] |

Section 4: Synthesis and Characterization

The development of efficient and regioselective synthetic methods is paramount for exploring the chemical space of methoxy-activated indoles.[24][25][26] While classical indole syntheses exist, modern methods often rely on transition-metal catalysis to achieve specific C-H functionalization.[24]

For example, copper-catalyzed reactions have been developed for the direct and regioselective C5-alkylation of indoles, a position that is typically challenging to modify due to its lower reactivity.[25][26] Other approaches include the Hemetsberger indole synthesis for preparing novel methoxy-substituted dihydropyranoindoles.

The characterization of newly synthesized methoxyindoles relies on a suite of analytical techniques:[27][28]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

X-ray Crystallography: To determine the three-dimensional structure in the solid state.

Conclusion: The Future of Methoxy-Activated Indoles in Therapeutics

Methoxy-activated indoles represent a rich and versatile class of compounds with a vast and largely untapped therapeutic potential. Their ability to modulate key signaling pathways, including the AhR and serotonin systems, coupled with their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, makes them compelling starting points for drug discovery programs.

Future research will undoubtedly focus on the development of highly selective and potent methoxyindole derivatives with optimized pharmacokinetic and pharmacodynamic profiles. The integration of computational chemistry, innovative synthetic strategies, and robust biological evaluation will be essential to unlock the full potential of this remarkable chemical scaffold and translate its diverse biological activities into novel and effective therapies for a wide range of human diseases.

References

-

Zalsupindole: A Non-Hallucinogenic Psychoplastogen Advancing Psychedelic-Inspired Therapeutics | ACS Chemical Neuroscience - ACS Publications. Available from: [Link]

-

Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC - PubMed Central. Available from: [Link]

-

Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells - PubMed. Available from: [Link]

-

Melatonin Can Enhance the Effect of Drugs Used in the Treatment of Leukemia - PubMed. Available from: [Link]

-

An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins - MDPI. Available from: [Link]

-

Identification and quantification of 5-methoxyindole-3-acetic acid in human urine - PubMed. Available from: [Link]

-

Effect of methoxyindole administration on plasma cation levels in the rat - PubMed. Available from: [Link]

-

Melatonin—A Powerful Antioxidant in Neurodegenerative Diseases - MDPI. Available from: [Link]

-

Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model - PubMed. Available from: [Link]

-

Analgesic and Anti-Inflammatory Potential of Indole Derivatives - Taylor & Francis. Available from: [Link]

-

Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available from: [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. Available from: [Link]

-

Understanding the Mechanism of Action of Melatonin, Which Induces ROS Production in Cancer Cells - MDPI. Available from: [Link]

-

Recent advances in the synthesis of indoles and their applications - RSC Publishing. Available from: [Link]

-

Melatonin Supplementation in Neurodegenerative Diseases: Current Status - ResearchGate. Available from: [Link]

-

New Insights into How Serotonin Selective Reuptake Inhibitors Shape the Developing Brain. Available from: [Link]

-

Serotonin-induced hyperactivity in SSRI-resistant major depressive disorder patient-derived neurons - Mayo Clinic. Available from: [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. Available from: [Link]

-

(PDF) Mechanisms Underlying Tumor Suppressive Properties of Melatonin - ResearchGate. Available from: [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent - Preprints.org. Available from: [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC - NIH. Available from: [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. Available from: [Link]

-

Scientists crack indole's toughest bond with copper, unlocking new medicines. Available from: [Link]

-

The role of melatonin in the neurodegenerative diseases - PubMed. Available from: [Link]

-

Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed Central. Available from: [Link]

-

Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC - NIH. Available from: [Link]

-

Therapeutic actions of melatonin in cancer: possible mechanisms - PubMed. Available from: [Link]

-

(PDF) Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - ResearchGate. Available from: [Link]

-

Metabolomics Signatures of serotonin reuptake inhibitor (Escitalopram), serotonin norepinephrine reuptake inhibitor (Duloxetine) and Cognitive Behavior Therapy on Key Neurotransmitter Pathways in Major Depressive Disorder - PMC - NIH. Available from: [Link]

-

Production of methoxyindoles in vitro from methoxytryptophan by rat pineal gland - PubMed. Available from: [Link]

-

Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies - ChemRxiv. Available from: [Link]

-

Serotonin-induced hyperactivity in SSRI-resistant major depressive disorder patient-derived neurons - PubMed. Available from: [Link]

-

Pharmacokinetics + Pharmacodynamics | 60 Seconds of Legal Science | Shook - YouTube. Available from: [Link]

-

Melatonin analogue new indole hydrazide/hydrazone derivatives with antioxidant behavior: synthesis and structure-activity relationships - PubMed. Available from: [Link]

-

One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles | ACS Omega. Available from: [Link]

-

Biomedical Importance of Indoles - PMC - NIH. Available from: [Link]

-

Overview of Pharmacodynamics - Clinical Pharmacology - MSD Manuals. Available from: [Link]

-

(PDF) Indole: The molecule of diverse biological activities - ResearchGate. Available from: [Link]

-

Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed. Available from: [Link]

-

Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - MDPI. Available from: [Link]

-

Chemo Selective Synthesis and Evaluation of Antimicrobial Activity of Novel 5-hydroxyindole Derivatives - ResearchGate. Available from: [Link]

-

SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES | Aperta. Available from: [Link]

Sources

- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES [aperta.ulakbim.gov.tr]

- 4. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Insights into How Serotonin Selective Reuptake Inhibitors Shape the Developing Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. Serotonin-induced hyperactivity in SSRI-resistant major depressive disorder patient-derived neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Melatonin Can Enhance the Effect of Drugs Used in the Treatment of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic actions of melatonin in cancer: possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The role of melatonin in the neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. turkjps.org [turkjps.org]

- 22. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. news-medical.net [news-medical.net]

- 26. sciencedaily.com [sciencedaily.com]

- 27. preprints.org [preprints.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Virtuoso: Ethyl 4-Methoxyindole-3-carboxylate as a Cornerstone in Modern Organic Synthesis

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of organic synthesis, certain molecules emerge as exceptionally versatile building blocks, enabling the construction of complex molecular architectures with elegance and efficiency. Ethyl 4-methoxyindole-3-carboxylate is one such cornerstone, a privileged scaffold that has found profound utility in the realms of medicinal chemistry and materials science. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic applications, offering field-proven insights for researchers navigating the challenges of contemporary drug discovery and development. The indole nucleus, and particularly its substituted variants, is a recurring motif in a vast array of biologically active compounds, including anti-inflammatory, anti-cancer, and neurological agents.[1][2] The strategic placement of a methoxy group at the 4-position and a carboxylate at the 3-position of the indole core endows Ethyl 4-Methoxyindole-3-carboxylate with a unique reactivity profile, making it a highly sought-after intermediate.

Core Properties and Spectroscopic Signature

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate) |

| ¹H NMR (DMSO-d₆, 400 MHz) | Estimated δ 11.5 (s, 1H, NH), 8.0 (s, 1H, H-2), 7.2-6.8 (m, 3H, Ar-H), 4.3 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.9 (s, 3H, OCH₃), 1.3 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | Estimated δ 164, 154, 137, 125, 122, 115, 105, 103, 100, 60, 55, 14 |

| IR (KBr, cm⁻¹) | Estimated 3300-3400 (N-H stretch), ~1680 (C=O stretch, ester), ~1250 (C-O stretch, ether) |

| Mass Spectrometry (ESI) | Estimated m/z 220.09 [M+H]⁺ |

Strategic Synthesis: The Fischer Indole Pathway

The construction of the indole nucleus is a classic endeavor in organic chemistry, with the Fischer indole synthesis remaining a robust and widely employed method.[3] This venerable reaction provides a direct route to Ethyl 4-Methoxyindole-3-carboxylate from readily available precursors.

Mechanistic Rationale

The Fischer indole synthesis proceeds through a series of well-orchestrated steps, commencing with the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone. This is followed by a[2][2]-sigmatropic rearrangement of the corresponding enehydrazine tautomer, which ultimately leads to the indole core after elimination of ammonia. The choice of acid catalyst is crucial for the success of the reaction.[4]

Experimental Protocol: Fischer Indole Synthesis

Materials:

-

3-Methoxyphenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Polyphosphoric acid (PPA) or concentrated Sulfuric Acid

-

Ethanol

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 3-methoxyphenylhydrazine hydrochloride in ethanol. Add ethyl pyruvate and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Work-up: Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude phenylhydrazone.

-

Indolization: To the crude phenylhydrazone, add polyphosphoric acid or a mixture of sulfuric acid in ethanol. Heat the reaction mixture to 80-100 °C for 1-3 hours, monitoring the progress by TLC.

-

Isolation and Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Ethyl 4-Methoxyindole-3-carboxylate.

The Reactivity Landscape: A Hub for Molecular Diversification

Ethyl 4-Methoxyindole-3-carboxylate is a versatile substrate for a multitude of chemical transformations, allowing for the introduction of diverse functionalities at various positions of the indole core.

N-Alkylation: Expanding the Molecular Framework

The indole nitrogen is readily alkylated under basic conditions, providing a convenient handle for attaching various side chains, a common strategy in the synthesis of pharmacologically active molecules.[2]

Experimental Protocol: N-Alkylation

Materials:

-

Ethyl 4-methoxyindole-3-carboxylate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

Procedure:

-

To a solution of Ethyl 4-methoxyindole-3-carboxylate in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add the desired alkyl halide and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Hydrolysis: Accessing the Carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-methoxyindole-3-carboxylic acid, which serves as a key intermediate for amide bond formation and other transformations.[2] This carboxylic acid derivative is a valuable building block for creating novel therapeutic agents targeting neurological disorders and cancer.[1]

Experimental Protocol: Ester Hydrolysis

Materials:

-

Ethyl 4-methoxyindole-3-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve Ethyl 4-methoxyindole-3-carboxylate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure and dilute the aqueous residue with water.

-

Acidify the solution to pH 2-3 with dilute HCl to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 4-methoxyindole-3-carboxylic acid.

Reduction: Unveiling the Primary Alcohol

Reduction of the ester functionality with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol, (4-methoxy-1H-indol-3-yl)methanol. This transformation opens up avenues for further functionalization, such as oxidation to the aldehyde or conversion to halides.

Electrophilic Substitution: Functionalizing the Indole Ring

The indole nucleus is electron-rich and susceptible to electrophilic substitution. While the 3-position is blocked by the carboxylate group, electrophilic attack can be directed to other positions, such as the C2, C5, or C7 positions, depending on the reaction conditions and the directing effects of the existing substituents. Reactions like the Vilsmeier-Haack formylation or the Mannich reaction can introduce new functional groups onto the indole scaffold.[5]

Applications in the Synthesis of Bioactive Molecules

The true value of a building block is demonstrated by its successful application in the synthesis of complex and biologically relevant molecules. Ethyl 4-methoxyindole-3-carboxylate has proven its mettle in the preparation of a range of compounds with therapeutic potential.

Synthesis of Anti-Inflammatory Agents

The indole scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The ability to functionalize Ethyl 4-methoxyindole-3-carboxylate at various positions makes it an attractive starting point for the development of novel anti-inflammatory agents.[6]

Precursor to Melatonin Analogues

Melatonin, a hormone primarily known for regulating the sleep-wake cycle, is a 5-methoxyindole derivative. The 4-methoxy isomer provided by Ethyl 4-methoxyindole-3-carboxylate offers a platform for the synthesis of novel melatonin analogues with potentially altered receptor selectivity and pharmacokinetic profiles.[7]

Conclusion

Ethyl 4-methoxyindole-3-carboxylate stands as a testament to the power of a well-designed building block in streamlining complex organic syntheses. Its straightforward preparation via the Fischer indole synthesis and its versatile reactivity profile make it an invaluable tool for medicinal chemists and drug development professionals. By providing access to a diverse array of functionalized indole derivatives, this key intermediate will undoubtedly continue to play a pivotal role in the discovery and development of new therapeutic agents for years to come.

References

-

Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. ResearchGate. [Link]

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]

- Regioselective C5−H Direct Iodin

-

Synthesis and Fluorescence Properties of Melatonin as Putative Melatoninergic Ligands. PMC. [Link]

-

Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc. [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

-

a study of the mannich reaction with - Brunel University Research Archive. Brunel University. [Link]

-

Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. ACS Omega. [Link]

-

Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed. [Link]

- Synthetic method of substituted indole-3-acetic acid.

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

ChemInform Abstract: Fischer Indolization and Its Related Compounds. Part 24. Fischer Indolization of Ethyl Pyruvate 2-(2-Methoxyphenyl)phenylhydrazone. ResearchGate. [Link]

-

1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Preparation method of melatonin.

-

Methyl 1H-indole-3-carboxylate. Magritek. [Link]

-

View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]

-

The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. ResearchGate. [Link]

-

Melatonin. University of Bristol. [Link]

-

Indole - Mannich Reaction And Substitution By Elimination. ChemTube3D. [Link]

-

Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. MDPI. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Semantic Scholar. [Link]

-

BJOC - Search Results. Beilstein Journals. [Link]

-

Catalyst-Free Formal Conjugate Addition/Aldol or Mannich Multicomponent Reactions of Mixed Aliphatic Organozinc Reagents, π-Electrophiles and Michael Acceptors. MDPI. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

-

Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Chemical and Pharmaceutical Research. [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

-

Wiley-VCH 2007 - Supporting Information. Wiley Online Library. [Link]

-

Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. The Royal Society of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytomelatonin.org [phytomelatonin.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Ethyl 4-Methoxyindole-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among the vast array of indole derivatives, Ethyl 4-Methoxyindole-3-carboxylate has emerged as a particularly valuable building block for the synthesis of complex bioactive molecules. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and burgeoning applications of Ethyl 4-Methoxyindole-3-carboxylate in drug discovery. We will explore its utility in the development of novel therapeutic agents, with a focus on anticancer and anti-inflammatory applications, supported by detailed experimental protocols and structure-activity relationship insights.

Introduction: The Strategic Importance of the 4-Methoxyindole-3-carboxylate Scaffold

The indole ring system, with its unique electronic properties and ability to participate in various non-covalent interactions, is a recurring motif in a multitude of biologically active compounds. The strategic placement of substituents on the indole core can profoundly influence the molecule's pharmacological profile. The 4-methoxy substitution is of particular interest as the methoxy group acts as a strong electron-donating group, modulating the reactivity of the indole ring and often enhancing biological activity. The carboxylate at the 3-position provides a crucial handle for further chemical modifications, allowing for the construction of diverse molecular architectures. The ethyl ester, in this case, offers a balance of reactivity and stability, making it an ideal intermediate for medicinal chemistry campaigns.

This guide will delve into the specifics of Ethyl 4-Methoxyindole-3-carboxylate, a molecule that, while not extensively studied as a final drug product, serves as a critical starting point for the synthesis of more complex and potent therapeutic agents.[1]

Synthesis and Chemical Properties

The synthesis of Ethyl 4-Methoxyindole-3-carboxylate can be achieved through several established synthetic routes, with the Fischer indole synthesis being a classic and versatile method.

General Synthesis Workflow

The synthesis typically begins with a suitably substituted phenylhydrazine and an alpha-ketoester. The following diagram illustrates a generalized workflow for the synthesis of the 4-methoxyindole-3-carboxylate scaffold.

Caption: Generalized workflow for the synthesis of Ethyl 4-Methoxyindole-3-carboxylate via Fischer Indole Synthesis.

Detailed Experimental Protocol: Synthesis of 2,2,2-trichloroethyl 2-(4-methoxy-1H-indol-3-yl)-4-methylthiazole-3(2H)-carboxylate (a related derivative)

Step 1: Synthesis of the Intermediate

-

To a solution of 4-methoxyindole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add 4-methylthiazole (1.1 eq) and 2,2,2-trichloroethyl chloroformate (Troc-Cl, 1.2 eq) at 0 °C.

-

Slowly add a non-nucleophilic base, such as triethylamine (1.2 eq), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and diethyl ether as the eluent to afford the desired intermediate.[2]

Step 2: Oxidative Rearomatization

-

Dissolve the intermediate from Step 1 in acetonitrile.

-

Add an oxidizing agent, such as o-chloranil (1.0 eq), to the solution.

-

Stir the reaction mixture at room temperature for the time indicated by TLC monitoring.

-

After completion, remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product.[2]

Applications in Medicinal Chemistry

Ethyl 4-Methoxyindole-3-carboxylate is a versatile scaffold for the development of a wide range of therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.

Anticancer Agents

The indole nucleus is a common feature in many anticancer drugs. The 4-methoxyindole scaffold has been investigated for its potential to inhibit cancer cell proliferation. For instance, 4-methoxyindole-3-carbinol, a closely related compound, has been shown to inhibit the proliferation of human colon cancer cells.[3][4] This suggests that the 4-methoxyindole core could be a valuable starting point for the design of new anticancer agents.

A series of 4-substituted methoxybenzoyl-aryl-thiazoles, which can be synthesized from intermediates derived from 4-methoxyindole, have demonstrated potent antiproliferative activity against melanoma and prostate cancer cells.[5]

Table 1: Antiproliferative Activity of a Representative 4-Methoxyindole Derivative

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-methoxyindole-3-carbinol | DLD-1 (Colon Cancer) | 116 | [3] |

| 4-methoxyindole-3-carbinol | HCT 116 (Colon Cancer) | 96 | [3] |

Anti-inflammatory and Analgesic Agents

Derivatives of indole-3-carboxylic acid have been explored for their anti-inflammatory and analgesic properties. While direct data for Ethyl 4-Methoxyindole-3-carboxylate is limited, a study on ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, which shares a similar ethyl carboxylate feature, demonstrated significant analgesic and anti-inflammatory effects.[6] This suggests that the ethyl 3-carboxylate moiety can be a key contributor to anti-inflammatory activity.

Antioxidant Activity

Indole derivatives are known to possess antioxidant properties. A study on novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues revealed that the presence and position of methoxy groups on the aromatic system can significantly influence their free radical scavenging activity.[7] This highlights the potential of the 4-methoxy group in Ethyl 4-Methoxyindole-3-carboxylate to contribute to antioxidant effects, which are beneficial in a variety of disease states.

Structure-Activity Relationships (SAR)

The biological activity of derivatives of Ethyl 4-Methoxyindole-3-carboxylate is highly dependent on the nature and position of substituents.

Caption: Key positions on the Ethyl 4-Methoxyindole-3-carboxylate scaffold for chemical modification to modulate biological activity.

-

The 4-Methoxy Group: As an electron-donating group, it increases the electron density of the indole ring, potentially enhancing its interaction with biological targets. Its position is crucial for activity, as seen in antioxidant studies where the relative position of methoxy groups impacts efficacy.[7]

-

The Ethyl 3-Carboxylate Group: This group serves as a versatile handle for creating amides, hydrazides, and other derivatives. The ester can also act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.

-

The N-H of the Indole Ring: The nitrogen atom can be alkylated or arylated to introduce new functionalities and modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability.

Conclusion and Future Perspectives

Ethyl 4-Methoxyindole-3-carboxylate is a strategically important building block in medicinal chemistry. While it may not be a final drug candidate itself, its versatile scaffold allows for the synthesis of a diverse range of bioactive molecules with potential applications in oncology, inflammation, and beyond. The presence of the 4-methoxy group and the 3-ethyl carboxylate provides a unique combination of electronic properties and synthetic handles that medicinal chemists can exploit to design next-generation therapeutics.

Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and biological evaluation of novel derivatives, coupled with computational modeling and structure-based drug design, will undoubtedly lead to the discovery of new and potent therapeutic agents. The foundation laid by the chemistry of Ethyl 4-Methoxyindole-3-carboxylate will continue to be a source of innovation in the quest for new medicines.

References

- G. Ayhan-Kilcigil, C. Kus, T. Coban, B. Can-Eke, M. Iscan. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.

- Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride.

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl

- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel

- 4-Methoxy-1H-indole-3-carboxylic acid. Chem-Impex.

- Effect of 4-methoxyindole-3-carbinol on the proliferation of colon cancer cells in vitro, when treated alone or in combin

- Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.

- 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure.

- Effect of 4-Methoxyindole-3-carbinol on the Proliferation of Colon Cancer Cells in Vitro, When Treated Alone or in Combination with Indole-3-carbinol.

- Experimental Crystal Structure Determination (ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate).

- An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI.

- One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. J-STAGE.

- Synthesis and Evaluation of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Analogs as Competitive Partial Agonists of Butyrophilin 3A1. NIH.

- Current results on the biological and pharmacological activities of Indole-3-carbinol.

- 4-methoxyindole-3-carboxylic acid AldrichCPR. Sigma-Aldrich.

- Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.

- The Inhibition Activity of Natural Methoxyflavonoid from Inula britannica on Soluble Epoxide Hydrolase and NO Production in RAW264.7 Cells. MDPI.

- Ethyl Indole-3-carboxyl

- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Effect of 4-methoxyindole-3-carbinol on the proliferation of colon cancer cells in vitro, when treated alone or in combination with indole-3-carbinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

The Versatile Scaffold: A Technical Guide to the Potential Applications of 4-Methoxyindole Derivatives

Introduction: The Enduring Relevance of the Indole Nucleus

The indole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores its remarkable versatility. Among the various substituted indoles, the 4-methoxyindole core has emerged as a particularly valuable building block, bestowing unique electronic and steric properties upon its derivatives that translate into a wide spectrum of biological activities and material applications.[1][2] This in-depth technical guide provides a comprehensive overview of the current and potential applications of 4-methoxyindole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and key structure-activity relationships that underpin the utility of this remarkable chemical entity.

I. Anticancer Applications: Targeting Tumor Proliferation and Vascularization

The fight against cancer has seen the indole scaffold play a pivotal role, and 4-methoxyindole derivatives are at the forefront of innovative therapeutic strategies.[3][4] Their anticancer effects are often multifaceted, targeting key cellular processes such as cell division and the tumor microenvironment.

A. Mechanism of Action: Disruption of Microtubule Dynamics

A prominent mechanism by which certain 4-methoxyindole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle. Their constant assembly and disassembly are critical for cell division, motility, and intracellular transport. Disruption of this dynamic process leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

Certain 2-aryl-3-aroyl-6-methoxyindole derivatives, inspired by the natural product combretastatin, have been shown to be potent inhibitors of tubulin assembly.[3] These compounds bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to a cascade of events within the cancer cell, culminating in programmed cell death.

Caption: Mechanism of tubulin polymerization inhibition by 4-methoxyindole derivatives.

B. Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxicity of selected 4-methoxyindole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| OXi8006 Analogue (31) | SK-OV-3 (Ovarian) | < 5 | [3] |

| NCI-H460 (Lung) | < 5 | [3] | |

| DU-145 (Prostate) | < 5 | [3] | |

| OXi8006 Analogue (35) | SK-OV-3 (Ovarian) | < 5 | [3] |

| NCI-H460 (Lung) | < 5 | [3] | |

| DU-145 (Prostate) | < 5 | [3] | |

| OXi8006 Analogue (36) | SK-OV-3 (Ovarian) | < 5 | [3] |

| NCI-H460 (Lung) | < 5 | [3] | |

| DU-145 (Prostate) | < 5 | [3] | |

| DHI1 (4a) | Jurkat (Leukemia) | 21.83 ± 2.35 | [4] |

| HL-60 (Leukemia) | 19.14 ± 0.18 | [4] | |

| 4c | Jurkat (Leukemia) | 22.3 ± 3.7 | [4] |

C. Experimental Protocol: Synthesis of a 2-Aryl-3-Aroyl-6-Methoxyindole Analogue

This protocol describes a general method for the synthesis of OXi8006 analogues, which are potent tubulin polymerization inhibitors.[3]

Step 1: Synthesis of the 2-Aryl-6-methoxyindole Core

-

Dissolve the appropriate aniline (e.g., 3,4,5-trimethoxyaniline, 1.84 mmol) in N,N-dimethylaniline (20 mL) in a round-bottom flask.

-

Heat the solution to 170 °C.

-

Add a solution of the appropriate α-bromoacetophenone (e.g., 2-bromo-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one, 0.56 mmol) in ethyl acetate (5 mL) dropwise to the heated aniline solution.

-

Stir the reaction mixture at 170 °C for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude 2-aryl-6-methoxyindole.

-

Purify the crude product by flash column chromatography.

Step 2: Acylation of the 2-Aryl-6-methoxyindole

-

Dissolve the purified 2-aryl-6-methoxyindole (0.26 mmol) in o-dichlorobenzene (10 mL) in a round-bottom flask.

-

Add the appropriate benzoyl chloride (e.g., 4-fluorobenzoyl chloride, 0.39 mmol).

-

Heat the reaction mixture to reflux at 160 °C for 12 hours.

-

Cool the reaction to room temperature and purify the product by flash column chromatography to yield the final 2-aryl-3-aroyl-6-methoxyindole analogue.

II. Antiviral Applications: Combating Viral Replication

The indole nucleus is a common feature in many antiviral agents, and 4-methoxyindole derivatives have shown promise in this area, particularly against the Human Immunodeficiency Virus (HIV).

A. Mechanism of Action: Inhibition of HIV-1 Tat-Mediated Transcription

A key target in the development of anti-HIV-1 therapies is the viral trans-activator of transcription (Tat) protein. Tat is essential for viral replication as it binds to the trans-activation response (TAR) element in the nascent viral RNA, promoting the elongation of viral transcripts by the host cell's RNA polymerase II.

Certain 3-oxindole derivatives, which can be synthesized from precursors containing the 4-methoxyindole scaffold, have been identified as potent inhibitors of HIV-1 infection.[5] These compounds have been shown to specifically inhibit Tat-mediated viral transcription, thereby halting the viral replication cycle.[5]

Caption: Inhibition of HIV-1 Tat-mediated transcription by 3-oxindole derivatives.

B. Quantitative Data: Anti-HIV-1 Activity

The following table presents the anti-HIV-1 activity of a representative 3-oxindole derivative.

| Compound | Virus Strain | IC50 (µM) | Selectivity Index (SI) | Reference |

| Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-3-oxindole-2-carboxylate (6f) | HIV-1 | 0.4578 | 111.37 | [5] |

C. Experimental Protocol: Synthesis of 3-Oxindole-2-carboxylates

The synthesis of these anti-HIV-1 agents involves a multi-step process starting from a substituted 2-aminobenzonitrile.[5]

Step 1: Protection of the Amino Group

-

To a solution of the starting 2-aminobenzonitrile in a suitable solvent, add di-tert-butyl dicarbonate (Boc2O) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA).

-

Stir the reaction mixture until completion to yield the Boc-protected aminobenzonitrile.

Step 2: Alkylation

-

React the Boc-protected intermediate with methyl bromoacetate in the presence of cesium carbonate (Cs2CO3) to introduce the ester group.

Step 3: Dieckmann Condensation

-

Treat the alkylated product with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to induce an intramolecular Dieckmann condensation, forming the 3-aminoindoline-2-carboxylate.

Step 4: Hydrolysis and Decarboxylation

-

Hydrolyze the resulting intermediate to afford the 3-oxindole-2-carboxylate scaffold.

Step 5: Further Functionalization

-

The 3-oxindole-2-carboxylate can then be further functionalized to introduce various substituents, such as the chloroallyl group in the active compound 6f .

III. Central Nervous System (CNS) Applications: Modulating Neuronal Signaling

4-Methoxyindole derivatives have shown significant potential in the treatment of CNS disorders, including depression and neurodegenerative diseases, by modulating key neurotransmitter systems and promoting neuroplasticity.[6][7]

A. Mechanism of Action: Serotonin Receptor Modulation and Neuroplasticity

Zalsupindole, a 4-methoxyindole derivative, is a non-hallucinogenic psychoplastogen that acts as a partial agonist at serotonin 2A (5-HT2A) receptors.[6] Unlike classic psychedelics, zalsupindole does not induce hallucinogenic effects but promotes neuroplasticity, including neuritogenesis and dendritic spine growth.[8][9] This is thought to be mediated through a biased agonism at the 5-HT2A receptor, favoring signaling pathways that lead to therapeutic effects without activating those responsible for hallucinations. The downstream signaling likely involves the mTOR pathway, a key regulator of cell growth and proliferation.[6]

Caption: Proposed signaling pathway of zalsupindole, a 4-methoxyindole derivative.

B. Other CNS-Related Applications

-

GABA Analogues: 4-Methoxyindole is a reactant in the synthesis of GABA analogues.[2] GABA is the primary inhibitory neurotransmitter in the CNS, and its analogues are used as anticonvulsants, anxiolytics, and muscle relaxants.

-

GSK-3β Inhibitors: 4-Methoxyindole has been used to prepare inhibitors of glycogen synthase kinase 3β (GSK-3β).[2] Dysregulation of GSK-3β is implicated in neurodegenerative diseases like Alzheimer's disease, as well as mood disorders.

C. Experimental Protocol: Synthesis of Zalsupindole

A straightforward two-step synthesis of zalsupindole has been reported.[6]

-

N-Alkylation: React commercially available 5-methoxyindole with (R)-1-chloro-2-dimethylaminopropane in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base like potassium hydroxide (KOH).

-

Isolation: The product, zalsupindole, is isolated as a chiral amine. It can be further converted into various pharmaceutically acceptable salts to improve its physicochemical properties.

IV. Other Emerging Applications

The versatility of the 4-methoxyindole scaffold extends beyond the applications detailed above, with emerging roles in metabolic diseases, materials science, and as biological probes.

A. SGLT2 Inhibitors

4-Methoxyindole is a precursor in the synthesis of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors.[2][10] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of most of the glucose from the glomerular filtrate. Inhibiting SGLT2 leads to increased urinary glucose excretion, making it an effective strategy for managing type 2 diabetes.

B. Fluorescent Probes

While specific examples of 4-methoxyindole-based fluorescent probes are not extensively detailed in the provided search results, the indole scaffold, in general, is known for its fluorescent properties.[1][7] The introduction of a methoxy group can modulate these properties. For instance, 4-cyanoindole derivatives have been developed as fluorescent probes for biological spectroscopy and microscopy.[11][12] It is plausible that 4-methoxyindole derivatives could be designed as fluorescent probes for various biological applications, such as sensing specific ions or biomolecules.

C. Materials Science

The application of 4-methoxyindole derivatives in materials science is an area with significant potential. The indole ring can be incorporated into polymer backbones to create materials with interesting electronic and optical properties. For example, polymers containing indole derivatives have been investigated for their potential use in organic electronics.[3] The methoxy group can influence the polymer's solubility, morphology, and electronic characteristics.

V. Conclusion and Future Perspectives

This technical guide has highlighted the diverse and significant potential applications of 4-methoxyindole derivatives. From potent anticancer and antiviral agents to promising CNS modulators and components of novel materials, the 4-methoxyindole scaffold is a testament to the power of substituent effects in fine-tuning the properties of a core chemical structure.

Future research in this area will likely focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Further exploration of the SAR of 4-methoxyindole derivatives will enable the design of more potent and selective compounds for specific biological targets.

-

Mechanism of Action Elucidation: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate their rational design and clinical translation.

-

Development of Novel Synthetic Methodologies: The discovery of more efficient and versatile synthetic routes to a wider range of 4-methoxyindole derivatives will accelerate the exploration of their potential applications.

-

Expansion into New Application Areas: The unique properties of the 4-methoxyindole scaffold suggest that its utility can be extended to other areas of drug discovery and materials science that have yet to be fully explored.

VI. References

-

Pinney, K. G., et al. (2017). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). European Journal of Medicinal Chemistry, 140, 349-363. [Link]

-

Gai, F., et al. (2020). 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. Methods in Enzymology, 639, 191-213. [Link]

-

Kuruc, T., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]

-

Olson, D. E., et al. (2026). Zalsupindole: A Non-Hallucinogenic Psychoplastogen Advancing Psychedelic-Inspired Therapeutics. ACS Chemical Neuroscience. [Link]

-

Kim, D.-E., et al. (2022). Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription. Molecules, 27(15), 4921. [Link]

-

Pinney, K. G., et al. (2023). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. ACS Medicinal Chemistry Letters. [Link]

-

Olson, D. E., et al. (2025). Zalsupindole is a Nondissociative, Nonhallucinogenic Neuroplastogen with Therapeutic Effects Comparable to Ketamine and Psychedelics. ACS Chemical Neuroscience. [Link]

-

Sogni, F., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(14), 5463. [Link]

-

Löscher, W., & Rogawski, M. A. (2012). How theories evolved concerning the mechanism of action of barbiturates. Epilepsia, 53 Suppl 8, 12–25. [Link]

-

ZellBio GmbH. (n.d.). 4-Methoxyindole. [Link]

-

Li, H., et al. (2025). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. RSC Medicinal Chemistry. [Link]

-

Delix Therapeutics. (2025). Delix Therapeutics Study Demonstrates that the Non‑Hallucinogenic Neuroplastogen Zalsupindole Promotes Neuroplasticity Like Ketamine and Psychedelics. [Link]

-

Gai, F., et al. (2020). 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. Methods in Enzymology, 639, 191-213. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Methoxyindole, 99%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 5. Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Zalsupindole: A Non-Hallucinogenic Psychoplastogen Advancing Psychedelic-Inspired Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. researchgate.net [researchgate.net]

Ethyl 4-Methoxyindole-3-carboxylate reaction mechanisms

The following technical guide details the reaction mechanisms, synthesis, and reactivity profile of Ethyl 4-Methoxyindole-3-carboxylate . This document is structured for researchers requiring actionable, mechanistic insights rather than generic overviews.

Mechanistic Pathways, Synthesis Protocols, and Reactivity Profiling

Executive Summary

Ethyl 4-Methoxyindole-3-carboxylate is a highly specialized indole scaffold characterized by a "push-pull" electronic system.[1] The electron-donating methoxy group at C4 and the electron-withdrawing ester at C3 create a unique steric and electronic environment. This specific substitution pattern significantly alters standard indole reactivity, particularly by imposing extreme steric hindrance on the C3-ester and activating the C2/C7 positions for electrophilic attack. This guide analyzes these effects to optimize synthetic workflows.

Synthesis & Regiochemistry: The Fischer Indole Route

The most robust route to this scaffold is the Fischer Indole Synthesis , utilizing 3-methoxyphenylhydrazine and ethyl pyruvate. However, this reaction is non-trivial due to regiochemical bifurcation.[1]

Mechanism and Regioselectivity

The reaction proceeds via a [3,3]-sigmatropic rearrangement of the hydrazone intermediate. The critical mechanistic divergence occurs during the formation of the new C-C bond.

-

The Precursor: 3-Methoxyphenylhydrazine hydrochloride.[1]

-

The Partner: Ethyl pyruvate (alpha-keto ester).[1]

-

The Bifurcation: The sigmatropic rearrangement can occur at two distinct ortho positions relative to the hydrazine nitrogen:

Causality: The formation of the 6-methoxy isomer is generally favored due to steric relief. The 4-methoxy isomer requires cyclization adjacent to the bulky methoxy group. Consequently, the reaction typically yields a mixture (approx. 40:60 to 50:50 ratio), necessitating rigorous purification.[1]

Visualization: Mechanistic Pathway

The following diagram maps the bifurcation point in the synthesis.

Figure 1: Regiochemical bifurcation in the Fischer Indole Synthesis of 4-methoxyindoles.[1]

Validated Synthesis Protocol

Objective: Synthesis and isolation of Ethyl 4-Methoxyindole-3-carboxylate.

-

Condensation: Dissolve 3-methoxyphenylhydrazine HCl (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol. Stir at room temperature for 1 hour to form the hydrazone.

-

Cyclization: Add concentrated sulfuric acid (catalytic amount) or polyphosphoric acid (PPA) and heat to reflux (80°C) for 3–4 hours. Note: PPA often improves yield by acting as both solvent and catalyst.

-

Workup: Pour the reaction mixture into ice-water. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[1]

-

Purification (Critical): The crude residue contains both 4-OMe and 6-OMe isomers.[1]

-

Column Chromatography: Silica gel stationary phase.[1]

-

Mobile Phase: Gradient Hexane:Ethyl Acetate (starting 9:1 to 7:3).[1]

-

Elution Order: The 4-methoxy isomer typically elutes after the 6-methoxy isomer due to the "peri-effect" interaction with the ester, which slightly increases polarity/retention or intramolecular H-bonding effects depending on the solvent system. Verification by NMR is mandatory.

-

Reactivity Profile & Mechanisms

The 4-methoxy group is not just a substituent; it is a steric gatekeeper .[1]

Steric Hindrance at C3-Ester

The proximity of the 4-methoxy oxygen to the C3-ethoxycarbonyl group creates significant steric congestion.[1]

-

Hydrolysis Resistance: Standard basic hydrolysis (NaOH/MeOH, RT) is often sluggish compared to non-substituted indoles.[1]

-

Protocol Adjustment: High-temperature hydrolysis (KOH/Ethanol/Water reflux, 12h+) is required to access the free acid.[1]

-

Mechanism: The tetrahedral intermediate formed during saponification is destabilized by the clash between the incoming hydroxide and the 4-OMe lone pairs (lone pair repulsion).

Electrophilic Aromatic Substitution (EAS)

With C3 blocked by the ester, the indole ring activates at C2, C5, C6, and C7.[1]

-

Electronic Effect: The 4-OMe is an Electron Donating Group (EDG).[1] It directs ortho and para.[1]

-

Ortho to 4-OMe: C3 (Blocked) and C5.[1]

-

Para to 4-OMe: C7.

-

-

Dominant Site (C2): Despite the 4-OMe directing to C5/C7, the inherent reactivity of the indole pyrrole ring makes C2 the primary site for reactions like Vilsmeier-Haack formylation, provided the electrophile is not too bulky.

-

C2-Lithiation: Protection of N1 (e.g., with Boc or SEM) allows for C2-lithiation using LDA or n-BuLi.[1] The 4-OMe group may exert a coordinating effect (Directed Ortho Metalation - DoM) on the lithium species, potentially stabilizing the C3-lithio species if the ester wasn't present, but here it stabilizes the transition state for C2 deprotonation.

Quantitative Reactivity Data

The following table summarizes relative reactivity compared to unsubstituted ethyl indole-3-carboxylate.

| Reaction Type | Reagent | Relative Rate (vs. Unsubstituted) | Mechanistic Driver |

| Hydrolysis | NaOH / MeOH | 0.1x (Slow) | Steric hindrance from 4-OMe blocks nucleophilic attack at carbonyl.[1] |

| N-Alkylation | NaH / MeI | 0.8x (Slightly Slow) | Peri-interaction between 4-OMe and C3-Ester twists the ester, crowding N1.[1] |

| Hydrazinolysis | NH₂NH₂ · H₂O | 0.2x (Slow) | Nucleophilic attack at ester carbonyl is hindered.[1] |

| C2-Formylation | POCl₃ / DMF | 1.2x (Fast) | 4-OMe donates electron density into the ring, activating C2 via resonance.[1] |

Experimental Workflow: C2-Functionalization

A common application is converting the ester to a more complex pharmacophore.[1]

Visualizing the Reactivity Map

Figure 2: Primary reactivity pathways for Ethyl 4-Methoxyindole-3-carboxylate.[1]

Protocol: Synthesis of the Hydrazide Derivative

This transformation is essential for creating oxadiazole or pyrazole libraries (common in drug discovery).[1]

-

Setup: In a round-bottom flask, dissolve Ethyl 4-Methoxyindole-3-carboxylate (1 mmol) in absolute ethanol (10 mL).

-

Reagent: Add Hydrazine Hydrate (99%, 10 mmol, 10 eq). Note: Large excess is required to drive the equilibrium due to steric hindrance.

-

Reaction: Reflux at 80°C for 6–12 hours. Monitor by TLC (The ester spot will disappear slowly).[1]

-

Isolation: Cool to room temperature. The product often precipitates as a solid due to the hydrogen-bonding network of the hydrazide.

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water if necessary.

References

-

Fischer Indole Synthesis Mechanism & Regioselectivity

-

RSC Advances, "Fischer indole synthesis applied to the total synthesis of natural products". Available at: [Link]

-

-

Steric Hindrance in 4-Substituted Indoles

-

Reactivity of Indole-3-carboxylates with Hydrazine

-

General Reactivity of 4-Methoxyindole Derivatives

Sources

Ethyl 4-Methoxyindole-3-carboxylate: A Strategic Linchpin in the Architectural Synthesis of Complex Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules. Among the vast array of substituted indoles, Ethyl 4-Methoxyindole-3-carboxylate emerges as a particularly valuable building block. Its specific substitution pattern—an electron-donating methoxy group at the 4-position and an electron-withdrawing carboxylate at the 3-position—provides a unique combination of reactivity and functionality. This guide offers a deep dive into the synthesis, properties, and strategic application of this key intermediate, providing field-proven insights and detailed protocols for professionals in drug discovery and chemical synthesis.

Core Compound Profile: Ethyl 4-Methoxyindole-3-carboxylate

Understanding the fundamental characteristics of this reagent is paramount to its effective utilization. The strategic placement of the methoxy and ethyl carboxylate groups dictates its chemical behavior, influencing the regioselectivity of subsequent reactions and providing handles for further molecular elaboration.

Physicochemical and Spectroscopic Data

The properties of Ethyl 4-Methoxyindole-3-carboxylate are well-defined, ensuring its reliable application in multi-step syntheses.

| Property | Value | Reference |

| CAS Number | 1214325-48-0 | [1] |

| Molecular Formula | C₁₂H₁₃NO₃ | [1] |

| Molecular Weight | 219.24 g/mol | [1] |

| Appearance | Tan Solid | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR) is crucial for reaction monitoring and final product confirmation. While a generic spectrum is not universally applicable due to solvent and instrument variations, researchers should expect characteristic signals corresponding to the ethyl ester, the methoxy group, the indole NH, and the aromatic protons on the benzene ring.

Synthesis of the 4-Methoxyindole Core

The construction of the 4-methoxyindole skeleton is most classically achieved via the Fischer Indole Synthesis . This venerable reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone.[3][4] The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂.[3]

The general mechanism involves the conversion of the phenylhydrazone to its enamine tautomer, followed by a[5][5]-sigmatropic rearrangement, which is the key bond-forming step. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[4]

Caption: General workflow of the Fischer Indole Synthesis.

Application in the Total Synthesis of Mitragynine Alkaloids

Perhaps the most prominent application of the 4-methoxyindole scaffold is in the total synthesis of Corynanthe-type monoterpenoid indole alkaloids, particularly Mitragynine . Mitragynine is the primary active alkaloid in the plant Mitragyna speciosa (kratom) and is known for its opioid-like analgesic effects.[6][7] Its structure features the characteristic 4-methoxyindole (often numbered as 9-methoxy in the context of the full alkaloid) core.

Strategic Importance of the 4-Methoxy Group

In the biosynthesis and total synthesis of Mitragynine, the 4-methoxy group is not merely a passive substituent. It is a key structural feature that defines the natural product's identity and likely contributes to its pharmacological profile. Modern synthetic strategies often rely on installing this group early, making Ethyl 4-Methoxyindole-3-carboxylate or its derivatives ideal starting points.

A powerful strategy for this is the Larock heteroannulation , which has been employed for the synthesis of ring-A substituted indoles like those needed for Mitragynine.[8] This palladium-catalyzed reaction provides a convergent and efficient route to complex indole structures.[8][9]

Synthetic Workflow: From 4-Methoxyindole to Mitragynine Core

The journey from a simple 4-methoxyindole to the complex pentacyclic core of Mitragynine involves several key transformations. A representative synthetic strategy, as demonstrated in the literature, involves coupling the indole nucleus with a suitable monoterpene-derived fragment.[6]

Caption: A key synthetic pathway to the Mitragynine core.

Experimental Protocol: Lewis Acid-Mediated Coupling

A crucial step in a reported asymmetric total synthesis of Mitragynine is the coupling of 4-methoxyindole with a chiral aziridine to form a D-tryptophan derivative, the precursor to the required tryptamine fragment.[6] This protocol highlights the practical application of the indole core.

Objective: To synthesize the protected D-tryptophan derivative (compound 13 in the reference) as a key intermediate for (-)-Mitragynine.[6]

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-methoxyindole (1.0 eq) and methyl (R)-N-benzyloxycarbonyl (Cbz)-aziridine-2-carboxylate (1.2 eq) in anhydrous dichloromethane (DCM).

-

Causality: Anhydrous conditions are critical to prevent quenching of the Lewis acid catalyst and unwanted side reactions. The aziridine is the electrophilic partner that will be opened by the nucleophilic indole.

-

-

Catalyst Addition: Add Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (1.5 eq) to the solution at room temperature.

-

Causality: Yb(OTf)₃ is a powerful Lewis acid that activates the aziridine ring towards nucleophilic attack by coordinating to the nitrogen or carbonyl oxygen, facilitating ring-opening. The excess is used to ensure complete activation.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Self-Validation: TLC analysis (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase and visualizing with UV light and a potassium permanganate stain) provides a real-time check on the reaction's progress, preventing over-running or premature work-up.

-

-